2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is a synthetic organic compound known for its unique chemical structure and properties This compound features a hydrazinyl group attached to a benzoic acid moiety, with a methyl-substituted oxocyclohexadienylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the oxocyclohexadienylidene intermediate, followed by its reaction with hydrazine derivatives. The process is optimized for large-scale production by employing continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted benzoic acid compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness
2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific hydrazinyl and oxocyclohexadienylidene groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64908-99-2 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(4-hydroxy-2-methylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-8-10(17)6-7-12(9)15-16-13-5-3-2-4-11(13)14(18)19/h2-8,17H,1H3,(H,18,19) |
InChI Key |
DJWSAIIJISCMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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